Potassium (3-chlorophenyl)trifluoroborate

Suzuki-Miyaura coupling Process chemistry Quality by Design

Boronic acid instability plagues Suzuki couplings with excess equivalents, homocoupling byproducts, and purification bottlenecks. Potassium (3-chlorophenyl)trifluoroborate (CAS 411206-75-2) eliminates these issues as a crystalline, monomeric, air- and moisture-stable nucleophile. • <2% homocoupling vs. 10-15% for boronic acids, reducing purification costs. • Indefinite bench stability (3+ years at RT) enables precise robotic dispensing. • Enables ligandless aqueous coupling (70-95% yields with ArBr/ArI).

Molecular Formula C6H4BClF3K
Molecular Weight 218.45 g/mol
CAS No. 411206-75-2
Cat. No. B1358466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (3-chlorophenyl)trifluoroborate
CAS411206-75-2
Molecular FormulaC6H4BClF3K
Molecular Weight218.45 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+]
InChIInChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1
InChIKeyLRJCVRYGKNDLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (3-chlorophenyl)trifluoroborate: Stable Aryltrifluoroborate Reagent


Potassium (3-chlorophenyl)trifluoroborate (CAS 411206-75-2) is an organotrifluoroborate salt that functions as a bench-stable, crystalline boron nucleophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This compound belongs to the broader class of potassium aryltrifluoroborates, which have gained prominence as superior alternatives to traditional arylboronic acids due to their well-defined monomeric structure, resistance to oxidation, and stability to air and moisture [2]. The compound hydrolyzes in situ to generate the corresponding boronic acid, which then undergoes transmetalation with palladium(II) to form carbon-carbon bonds with aryl or vinyl halides [3].

Suzuki–Miyaura cross-coupling reagent with controlled hydrolysis
Bench-stable crystalline solid; air/moisture tolerant handling
Enables precise stoichiometric control vs. boronic acids

Why Boronic Acid Alternatives Fail


Despite sharing the 3-chlorophenyl aryl group, simple substitution with 3-chlorophenylboronic acid (CAS 63503-60-6) or its pinacol ester (CAS 635305-47-4) is not chemically equivalent due to fundamental differences in stability, stoichiometric control, and byproduct profiles. Arylboronic acids are prone to air oxidation, protodeboronation, and formation of oligomeric boroxines, which introduces structural ambiguity and necessitates excess equivalents [1]. In contrast, potassium aryltrifluoroborates exist as discrete, monomeric, tetracoordinate boron species that resist oxidation and boroxine formation, allowing for precise stoichiometric control and reducing the formation of undesired homocoupling and deboronation side-products [2]. Furthermore, the electron-withdrawing 3-chloro substituent retards the solvolytic hydrolysis of the trifluoroborate, providing a controlled release of the active boronic acid under coupling conditions, which directly impacts reaction kinetics and product purity [3].

This Product
Boronic Acid Alternative
Structural definition
Monomeric, tetracoordinate
Oligomeric boroxines; undefined composition
Bench stability
Stable 3+ years at RT
Weeks/months; requires refrigeration
Stoichiometric control
Precise equiv; no excess needed
Excess (1.5–2.0 equiv) often required
Byproduct profile
Low homocoupling; fewer side-products
Higher homocoupling; oxidation side-products

Quantitative Advantages vs. Boronic Acid Reagents


Monomeric Structure for Precise Stoichiometric Control

Potassium (3-chlorophenyl)trifluoroborate exists exclusively as a monomeric, tetracoordinate boron species, whereas 3-chlorophenylboronic acid is prone to forming oligomeric boroxines [1]. This structural difference translates directly to stoichiometric control: the exact equivalent weight of the trifluoroborate can be closely controlled, whereas boronic acids often require excess equivalents (typically 1.5–2.0 equiv) due to undefined oligomeric composition and concurrent deboronation pathways [2].

Stoichiometric control
Class-level inference
Monomeric; precise equiv
vs. boronic acid: excess 1.5–2.0× needed
Reduces reagent waste and improves reproducibility
Based on NMR/X-ray characterization
Suzuki-Miyaura coupling Process chemistry Quality by Design

Air and Moisture Stability Advantage

Potassium aryltrifluoroborates are indefinitely stable to air and moisture, whereas 3-chlorophenylboronic acid is susceptible to aerial oxidation over hours to days [1]. This stability is attributed to the tetracoordinate boron center with strong B–F bonds (~140 kcal/mol), which resists oxidation and protodeboronation [2]. Potassium (3-chlorophenyl)trifluoroborate is routinely stored at ambient temperature (RT) for up to 3 years without degradation, while boronic acids typically require refrigeration and inert atmosphere handling to prevent decomposition .

Bench stability
Class-level inference
≥3 years at ambient RT
vs. boronic acid: weeks; refrigeration
Simplifies storage and reduces procurement frequency
Strong B–F bonds resist oxidation
Bench stability Storage Reagent handling

Controlled Hydrolysis Kinetics by 3-Chloro Substituent

Aryltrifluoroborate solvolysis rates in water follow a Hammett correlation (ρ ≈ −1), with electron-withdrawing substituents significantly retarding hydrolysis relative to electron-donating groups [1]. The 3-chloro substituent (σ_m = 0.37) is expected to reduce the solvolysis rate compared to unsubstituted phenyl (σ = 0) or electron-rich analogs such as 4-methoxyphenyl (σ_p = −0.27) [2]. This controlled hydrolysis provides a steady-state concentration of active boronic acid, minimizing off-cycle protodeboronation and improving coupling efficiency with sensitive electrophiles [3].

Hydrolysis kinetics
Class-level inference
Retarded by 3-Cl (σ_m 0.37); Hammett ρ ≈ −1
Controlled active boronic acid release
19F NMR solvolysis monitoring
Reaction kinetics Solvolysis Process control

Reduced Homocoupling Side-Products

Mechanistic studies reveal that organotrifluoroborates undergo complete hydrolysis to the boronic acid before transmetalation, and the rate and co-products of hydrolysis are critical factors in reducing side-product formation [1]. In head-to-head comparisons, potassium aryltrifluoroborates yield similar or better biaryl product yields than corresponding arylboronic acids while producing significantly less homocoupling byproduct (typically <2% for trifluoroborates vs. up to 10–15% for boronic acids under aerobic conditions) [2]. This reduction is attributed to the controlled in situ generation of the boronic acid, which minimizes the steady-state concentration of boronic acid susceptible to oxidative homocoupling.

Homocoupling byproduct
Cross-study comparable
Typically <2%
vs. boronic acid: up to 10–15%; 5–7× reduction
Lowers purification burden; higher isolated yield
Aqueous/organic biphasic conditions
Side-product suppression Purity profile Process chemistry

Ligandless and Aqueous Coupling Compatibility

Potassium aryltrifluoroborates are effective coupling partners under ligandless palladium catalysis conditions, achieving good to excellent yields (typically 70–95%) with aryl bromides and iodides in aqueous or aqueous/organic media [1]. In contrast, arylboronic acids often require phosphine ligands and rigorously anhydrous conditions to achieve comparable yields due to their susceptibility to protodeboronation in water [2]. This compatibility with ligandless, aqueous conditions reduces catalyst cost and simplifies reaction setup.

Ligandless aqueous yield
Class-level inference
70–95% yield
vs. boronic acid: 40–70%
Enables greener, cost-effective protocols
Pd(OAc)₂, aqueous media
Green chemistry Ligandless catalysis Aqueous coupling

High and Consistent Commercial Purity

Potassium (3-chlorophenyl)trifluoroborate is commercially available with documented purity specifications of ≥95% to ≥98% , with many suppliers providing batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This level of quality control is comparable to or exceeds that typically provided for 3-chlorophenylboronic acid pinacol ester (often 95–97%) and far exceeds the variable purity of free 3-chlorophenylboronic acid, which is prone to degradation during storage and shipment [1].

Commercial purity
Supporting evidence
95–98% with batch COA
vs. boronic acid: 90–95% variable
Consistent batch reproducibility; supports QbD
NMR/HPLC/GC documentation
Quality control Analytical specifications Procurement

Optimal Application Scenarios


Late-Stage Pharmaceutical Functionalization

In the synthesis of drug candidates, late-stage Suzuki couplings demand exceptional purity and minimal side-product formation to avoid difficult purifications. Potassium (3-chlorophenyl)trifluoroborate is the reagent of choice for installing the 3-chlorophenyl motif onto complex, high-value intermediates due to its reduced homocoupling byproduct (<2% vs. 10–15% for boronic acids) and controlled hydrolysis kinetics [1]. This directly translates to higher isolated yields and reduced purification costs, which are critical considerations in pharmaceutical development.

Process Scale-Up with Ligand-Free Coupling

Industrial-scale Suzuki couplings often face economic and regulatory constraints related to expensive phosphine ligands and their subsequent removal. Potassium (3-chlorophenyl)trifluoroborate enables ligandless, aqueous coupling conditions that achieve 70–95% yields with aryl bromides and iodides, eliminating the cost of ligands and simplifying product isolation [2]. The reagent's air and moisture stability further facilitates handling in large-scale production environments without specialized inert-atmosphere equipment [3].

18F-Labeled PET Tracer Synthesis

Aryltrifluoroborates bearing electron-withdrawing substituents (such as 3-chloro) are particularly suited for 18F-fluoride isotopic exchange labeling for PET imaging applications. The retarded solvolysis rate ensures that the trifluoroborate remains intact during labeling and purification, then undergoes controlled hydrolysis upon administration [4]. The 3-to-1 stoichiometry of fluoride conversion provides a specific activity thrice that of the starting fluoride, meeting the >1 Ci/µmol requirement for extracellular receptor imaging [4].

Library Synthesis and Parallel Chemistry

In high-throughput synthesis of biaryl libraries for medicinal chemistry, reproducibility and ease of automation are paramount. Potassium (3-chlorophenyl)trifluoroborate's monomeric nature allows for precise robotic dispensing by weight with confidence in the exact molar equivalents [5]. Its indefinite bench stability (3+ years at RT) eliminates the need for frequent reagent repurchase or in-house quality control checks that are necessary for boronic acids and esters .

Application
Selection Property
Validation Focus
Late-stage intermediate functionalization
Low homocoupling byproduct profile
Isolated yield and purity analysis
Process scale-up with ligand-free coupling
Compatibility with ligandless aqueous Pd catalysis
Yield, ligand removal, and scalability assessment
18F-labeled radiotracer synthesis research
Retarded solvolysis for fluoride exchange
Specific activity and radiochemical purity
High-throughput biaryl library synthesis
Monomeric structure for automated dispensing
Batch-to-batch reproducibility assessment

Technical Documentation Hub

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44 linked technical documents
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